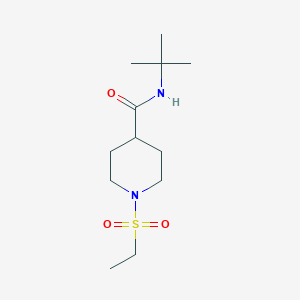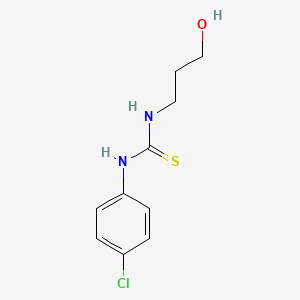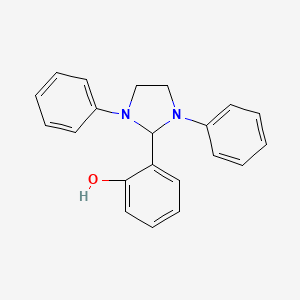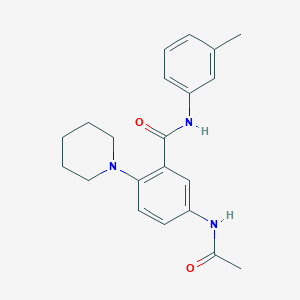
N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of various types of cancer.
Wirkmechanismus
N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide selectively inhibits the activity of BTK, a key signaling molecule involved in the development and progression of various types of cancer. BTK is a member of the Tec family of non-receptor tyrosine kinases, and plays a critical role in B cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B cells. By inhibiting BTK activity, N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide blocks BCR signaling and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In pre-clinical studies, N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been well-tolerated and exhibited minimal toxicity. N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has also been shown to penetrate the blood-brain barrier, which may be important for the treatment of central nervous system (CNS) malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has several advantages as a potential therapeutic agent for cancer, including its potent anti-tumor activity, favorable pharmacokinetic profile, and ability to penetrate the blood-brain barrier. However, N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide also has some limitations for lab experiments, including its relatively low solubility in aqueous solutions and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several potential future directions for the development of N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide as a therapeutic agent for cancer. One area of focus is the identification of biomarkers that can predict response to N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide treatment, which may help to optimize patient selection and improve clinical outcomes. Another area of focus is the development of combination therapies that can enhance the anti-tumor activity of N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, such as the combination of N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide with other BTK inhibitors or immune checkpoint inhibitors. Additionally, there is a need for further pre-clinical studies to evaluate the safety and efficacy of N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide in various types of cancer, as well as clinical trials to determine its potential as a therapeutic agent for cancer patients.
Conclusion
In conclusion, N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in pre-clinical studies for the treatment of various types of cancer. Its selective inhibition of BTK activity makes it a promising therapeutic agent for the treatment of B cell malignancies, and its ability to penetrate the blood-brain barrier may make it a potential treatment option for CNS malignancies. Further research is needed to evaluate the safety and efficacy of N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide in clinical trials, and to identify biomarkers and combination therapies that can enhance its anti-tumor activity.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been extensively studied in pre-clinical models for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In vitro studies have shown that N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide inhibits the growth and survival of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. In vivo studies have demonstrated that N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide exhibits potent anti-tumor activity in xenograft models of lymphoma and leukemia.
Eigenschaften
IUPAC Name |
N-tert-butyl-1-ethylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-5-18(16,17)14-8-6-10(7-9-14)11(15)13-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKPVSJUCRMWHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-1-(ethylsulfonyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B4855534.png)
![2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4855544.png)
![methyl 2-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4855545.png)

![2-[(2-bromophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4855548.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4855553.png)
![N-(4-fluorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4855560.png)
![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(7-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B4855568.png)


![methyl 5-(aminocarbonyl)-4-methyl-2-({[4-(4-methylbenzyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4855593.png)
![4-amino-2-{[2-(butylamino)-2-oxoethyl]thio}-N-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B4855609.png)
![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4855616.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-4-quinolinecarboxamide](/img/structure/B4855625.png)